molecular formula C9H11BrO2S B1380632 1-Bromo-4-[(ethanesulfonyl)methyl]benzene CAS No. 1351382-01-8

1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Cat. No.: B1380632
CAS No.: 1351382-01-8
M. Wt: 263.15 g/mol
InChI Key: RIQHGRSZQWUIQB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(ethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C9H11BrO2S It is characterized by a bromine atom attached to a benzene ring, which is further substituted with an ethanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of an ethanesulfonylmethyl group. The typical synthetic route involves:

    Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to form 1-bromobenzene.

    Sulfonylation: The brominated benzene is then reacted with ethanesulfonyl chloride (C2H5SO2Cl) in the presence of a base such as pyridine or triethylamine to introduce the ethanesulfonylmethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The ethanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium phosphate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride).

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction: Sulfone and sulfide derivatives.

Scientific Research Applications

1-Bromo-4-[(ethanesulfonyl)methyl]benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene depends on its specific application and the chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.

Comparison with Similar Compounds

    1-Bromo-4-[(methylsulfonyl)methyl]benzene: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.

    4-Bromophenyl methyl sulfone: Contains a methyl sulfone group attached to the benzene ring.

Uniqueness: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene is unique due to the presence of the ethanesulfonylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-4-(ethylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHGRSZQWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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